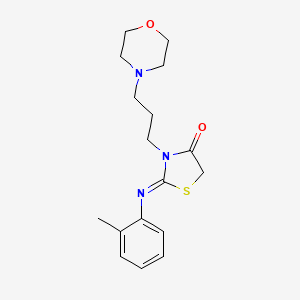
(3S,5R)-adamantane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-adamantane-1,4-diol is a chiral diol derived from adamantane, a polycyclic hydrocarbon known for its rigid and highly symmetrical structure. The adamantane framework is composed of three fused cyclohexane rings in a chair conformation, which imparts significant stability and unique chemical properties to its derivatives. This compound is characterized by hydroxyl groups attached to the first and fourth carbon atoms, with specific stereochemistry at the third and fifth positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-adamantane-1,4-diol typically involves the functionalization of adamantane. One common method is the hydroxylation of adamantane using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The reaction proceeds through the formation of an intermediate diol, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as chiral ligands or enzymes can be employed to achieve the desired stereochemistry. The process may also include steps for the separation and purification of the product to meet industrial standards.
化学反応の分析
Types of Reactions
(3S,5R)-adamantane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The diol can be reduced to form adamantane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of adamantane
Substitution: Formation of halogenated adamantane derivatives
科学的研究の応用
(3S,5R)-adamantane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a scaffold in drug design and development due to its rigid structure and ability to interact with biological targets.
Medicine: Explored for its antiviral and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.
作用機序
The mechanism of action of (3S,5R)-adamantane-1,4-diol involves its interaction with specific molecular targets and pathways. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity. The compound may also influence cellular pathways by altering the conformation of target proteins or interfering with signal transduction processes.
類似化合物との比較
Similar Compounds
(3R,5S)-adamantane-1,4-diol: The enantiomer of (3S,5R)-adamantane-1,4-diol with similar chemical properties but different biological activity.
Adamantane-1,3-diol: A diol with hydroxyl groups at the first and third positions, exhibiting different reactivity and applications.
Adamantane-1,2-diol: A diol with hydroxyl groups at the first and second positions, used in different synthetic and industrial processes.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its rigid adamantane framework provides stability and resistance to degradation, making it a valuable compound in various applications. The specific arrangement of hydroxyl groups allows for selective interactions with molecular targets, enhancing its potential in drug design and development.
特性
CAS番号 |
73346-81-3 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
(3S,5R)-adamantane-1,4-diol |
InChI |
InChI=1S/C10H16O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,11-12H,1-5H2/t6?,7-,8+,9?,10? |
InChIキー |
AUKWRHADVIQZRJ-ALPUWHEMSA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)O |
正規SMILES |
C1C2CC3CC(C2)(CC1C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
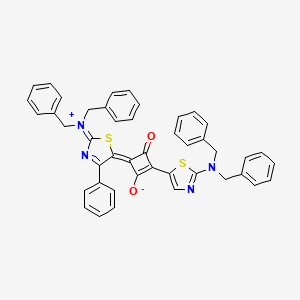
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
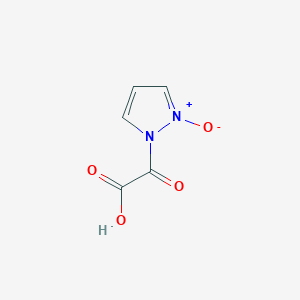
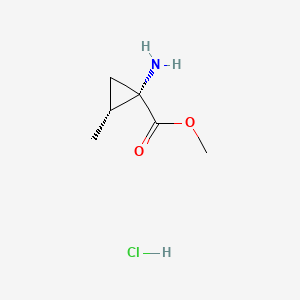
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)

![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)

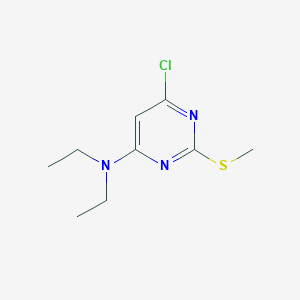
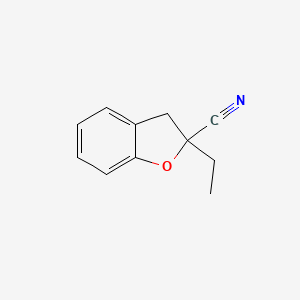
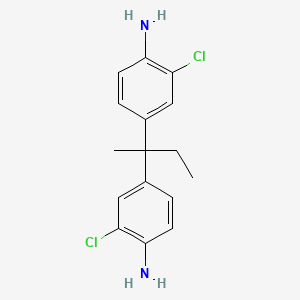
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
